Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate
CAS No.: 1209278-80-7
Cat. No.: VC4793362
Molecular Formula: C19H19N5O5
Molecular Weight: 397.391
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1209278-80-7 |
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Molecular Formula | C19H19N5O5 |
Molecular Weight | 397.391 |
IUPAC Name | ethyl 4-[[4-(furan-2-ylmethylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]benzoate |
Standard InChI | InChI=1S/C19H19N5O5/c1-3-28-18(25)13-6-8-14(9-7-13)22-19-21-12(2)16(24(26)27)17(23-19)20-11-15-5-4-10-29-15/h4-10H,3,11H2,1-2H3,(H2,20,21,22,23) |
Standard InChI Key | PTKQVILHAARBCN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate, reflects its core components:
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Pyrimidine ring: Substituted at positions 2, 4, 5, and 6.
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Position 2: Amino group linked to ethyl 4-aminobenzoate.
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Position 4: Furan-2-ylmethylamine substituent.
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Position 5: Nitro group (-NO₂).
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Position 6: Methyl group (-CH₃).
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Ethyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid.
Table 1: Structural Breakdown
Component | Substituent | Position on Pyrimidine |
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Ethyl 4-aminobenzoate | -NH-C₆H₄-COOEt | 2 |
Furan-2-ylmethylamine | -NH-CH₂-C₄H₃O | 4 |
Nitro group | -NO₂ | 5 |
Methyl group | -CH₃ | 6 |
The furan ring introduces aromaticity and potential for π-π interactions, while the nitro group enhances electrophilicity, influencing reactivity .
Reaction Step | Yield | Catalyst/Solvent | Reference |
---|---|---|---|
Suzuki coupling (position 2) | 60–88% | Pd(PPh₃)₄, toluene | |
Amination (position 4) | 37–82% | Cs₂CO₃, DMA |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in DMSO and DMF due to polar nitro and ester groups; limited solubility in water .
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Stability: Susceptible to photodegradation (nitro group) and hydrolysis (ester linkage). Storage under inert conditions is recommended.
Spectroscopic Data (Predicted)
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IR: Peaks at ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1250 cm⁻¹ (C-O ester) .
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¹H NMR (DMSO-d₆):
Biological Activity and Applications
Toxicity Considerations
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Nitro group: Potential mutagenicity; requires metabolic activation .
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Furan ring: Hepatotoxic metabolites possible via cytochrome P450 oxidation .
Table 3: Comparative Bioactivity of Analogous Compounds
Compound | IC₅₀ (μM) | Target | Reference |
---|---|---|---|
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | 0.5 | EGFR kinase | |
SET2 (pyrimidine-thioamide) | 1.2 | TRPV2 ion channel |
Industrial and Research Applications
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